Cas no 1314538-55-0 (potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide)

potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide Chemical and Physical Properties
Names and Identifiers
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- Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
- Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate
- PotassiuM N-Boc-aMinoMethyltrifluoroborate
- Potassium trifluoro[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)me thyl]borate(1-)
- Isodemeton-sulfoxide
- Isosystox sulfoxide
- O,O-diethyl S-<2-(ethylsulfinyl)ethyl>phosphorothioate
- O,O-Diethyl S-ethyl-2-ethylmercaptophosphorothiolate sulfoxide
- PO systox sulfoxide
- potassium
- Thiol systox sulfoxide
- Thiol-demeton-sulfoxid
- thiophosphoric acid S-(2-ethanesulfinyl-ethyl ester)-O,O'-diethyl ester
- Thiophosphorsaeure-S-(2-aethansulfinyl-aethylester)-O,O'-diaethylester
- Potassium (N-Boc-aminomethyl)trifluoroborate
- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
-
- MDL: MFCD19686142
- Inchi: InChI=1S/C6H12BF3NO2.K/c1-6(2,3)13-5(12)11-4-7(8,9)10;/h4H2,1-3H3,(H,11,12);/q-1;+1
- InChI Key: WSOSBCPWIQUNLD-UHFFFAOYSA-N
- SMILES: CC(C)(OC(NC[B-](F)(F)F)=O)C.[K+]
Computed Properties
- Exact Mass: 237.05500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
Experimental Properties
- Melting Point: 181°C(lit.)
- PSA: 41.82000
- LogP: 2.52040
potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM207414-10g |
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate |
1314538-55-0 | 95% | 10g |
$173 | 2024-08-02 | |
Chemenu | CM207414-25g |
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate |
1314538-55-0 | 95% | 25g |
$390 | 2024-08-02 | |
TRC | P698783-250mg |
Potassium (((Tert-butoxycarbonyl)amino)methyl)trifluoroborate |
1314538-55-0 | 250mg |
$ 104.00 | 2023-04-16 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73430-1g |
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate |
1314538-55-0 | 1g |
¥586.0 | 2021-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064238-1g |
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate |
1314538-55-0 | 98% | 1g |
¥177.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0445-1-5G |
potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide |
1314538-55-0 | 97% | 5g |
¥ 957.00 | 2023-04-06 | |
eNovation Chemicals LLC | D374362-1kg |
POTASSIUM ((TERT-BUTOXYCARBONYLAMINO)METHYL)TRIFLUOROBORATE |
1314538-55-0 | 95% | 1kg |
$17850 | 2024-08-03 | |
eNovation Chemicals LLC | Y1187663-1g |
Potassium [(Boc-amino)methyl]trifluoroborate |
1314538-55-0 | 95% | 1g |
$165 | 2023-09-03 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P845750-5g |
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate |
1314538-55-0 | 95% | 5g |
¥2,160.00 | 2022-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P73430-5g |
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate |
1314538-55-0 | 5g |
¥2886.0 | 2021-09-04 |
potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide Related Literature
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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2. Book reviews
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Additional information on potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
Potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide: A Comprehensive Overview
The compound with CAS No. 1314538-55-0, commonly referred to as potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is notable for its unique structural features, which combine a trifluoroborate anion with a tert-butoxycarbonylamino group, making it a versatile tool in modern chemical research.
Recent studies have highlighted the importance of tert-butoxycarbonylamino groups in stabilizing reactive intermediates during organic reactions. The presence of this group in the compound ensures enhanced stability and reactivity, making it an ideal candidate for applications in asymmetric synthesis and catalysis. Moreover, the trifluoroborate moiety contributes to the compound's ability to act as a Lewis acid, further expanding its utility in various chemical transformations.
One of the most groundbreaking applications of potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide is in the field of medicinal chemistry. Researchers have successfully utilized this compound as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating neurological disorders and cancer. Its ability to facilitate enantioselective reactions has been particularly valuable in generating chiral compounds with high optical purity.
From a structural perspective, the compound's tert-butoxycarbonylamino group plays a pivotal role in modulating its electronic properties. This group not only enhances the compound's stability but also facilitates its interaction with other molecules, making it an excellent substrate for various catalytic processes. Recent advancements in computational chemistry have allowed researchers to model the electronic structure of this compound with unprecedented accuracy, providing deeper insights into its reactivity and selectivity.
In terms of synthesis, potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide is typically prepared through a multi-step process involving nucleophilic substitution and deprotonation reactions. The use of potassium as the counterion is crucial for maintaining the compound's solubility and reactivity under standard laboratory conditions. Innovations in synthetic methodology have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
The integration of trifluoroborate groups into organic molecules has been a focal point of recent research efforts. These groups are known for their ability to stabilize positive charges and enhance molecular stability, attributes that are fully exploited in potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide. This makes the compound particularly useful in the development of new materials with tailored electronic properties, such as advanced polymers and semiconductors.
Looking ahead, the potential applications of potassium (tert-butoxycarbonylamino)methyl-trifluoro-boranuide are vast and varied. Its role as a building block in complex molecule synthesis positions it as a cornerstone for future advancements in drug discovery and materials science. As research continues to uncover new facets of this compound's reactivity and functionality, its significance within the chemical community is likely to grow even further.
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